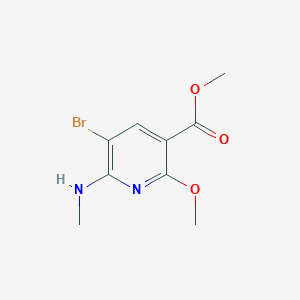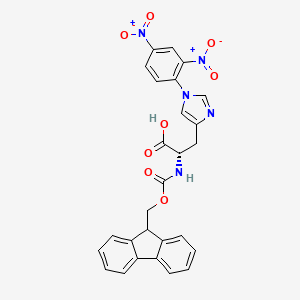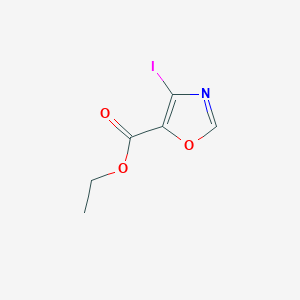
Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate” is a biochemical compound used for proteomics research . It has a molecular formula of C9H11BrN2O3 and a molecular weight of 275.1 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate” is represented by the formula C9H11BrN2O3 . This indicates that it contains nine carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms.Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Dopamine D2 and D3 and Serotonin-3 (5-HT 3) Receptors Antagonist
- Summary of the Application : This compound is used in the synthesis of a potent dopamine D2 and D3 and serotonin-3 (5-HT 3) receptors antagonist .
- Methods of Application : The synthesis involves the reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine in EtOH at -25°C . This is followed by methoxylation and bromination of the resulting product, and finally alkaline hydrolysis .
- Results or Outcomes : The desired product was produced in an overall yield of 67% .
Application 2: Preparation of Methyl 2-Methoxy-6-methylaminopyridine-3-carboxylate
- Summary of the Application : This compound is used as a key intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid .
- Methods of Application : The synthesis involves the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine . This is followed by treatment with a large excess of sodium methoxide and acid hydrolysis .
- Results or Outcomes : The desired product was obtained in an excellent yield .
Application 3: Building Block for the β-Alanine Moiety of an αvβ3 Antagonist
- Summary of the Application : This compound is used as a building block for the β-alanine moiety of an αvβ3 antagonist .
- Methods of Application : Specific methods of application are not provided in the source .
- Results or Outcomes : Specific results or outcomes are not provided in the source .
Application 4: Synthesis of a Potent Dopamine D2 and D3 and Serotonin-3 (5-HT 3) Receptors Antagonist
- Summary of the Application : This compound is used in the synthesis of a potent dopamine D2 and D3 and serotonin-3 (5-HT 3) receptors antagonist .
- Methods of Application : The synthesis involves the reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine in EtOH at -25°C . This is followed by methoxylation and bromination of the resulting product, and finally alkaline hydrolysis .
- Results or Outcomes : The desired product was produced in an overall yield of 67% .
Application 5: Preparation of Methyl 2-Methoxy-6-methylaminopyridine-3-carboxylate
- Summary of the Application : This compound is used as a key intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid .
- Methods of Application : The synthesis involves the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine . This is followed by treatment with a large excess of sodium methoxide and acid hydrolysis .
- Results or Outcomes : The desired product was obtained in an excellent yield .
Application 6: Synthesis of a Potent Dopamine D2 and D3 and Serotonin-3 (5-HT 3) Receptors Antagonist
- Summary of the Application : This compound is used in the synthesis of a potent dopamine D2 and D3 and serotonin-3 (5-HT 3) receptors antagonist .
- Methods of Application : The synthesis involves the reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine in EtOH at -25°C . This is followed by methoxylation and bromination of the resulting product, and finally alkaline hydrolysis .
- Results or Outcomes : The desired product was produced in an overall yield of 67% .
Application 7: Preparation of Methyl 2-Methoxy-6-methylaminopyridine-3-carboxylate
- Summary of the Application : This compound is used as a key intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid .
- Methods of Application : The synthesis involves the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine . This is followed by treatment with a large excess of sodium methoxide and acid hydrolysis .
- Results or Outcomes : The desired product was obtained in an excellent yield .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-11-7-6(10)4-5(9(13)15-3)8(12-7)14-2/h4H,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIURZRMZTODMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C(=N1)OC)C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445482 |
Source


|
| Record name | methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate | |
CAS RN |
187480-15-5 |
Source


|
| Record name | Methyl 5-bromo-2-methoxy-6-(methylamino)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187480-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1311857.png)










